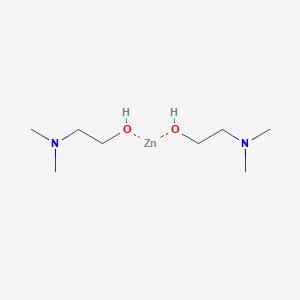
Bis(2-(dimethylamino)ethoxy)ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(dimethylamino)ethoxy)ZINC is an organozinc compound known for its unique chemical properties and applications in various fields This compound is characterized by the presence of two dimethylaminoethoxy groups attached to a central zinc atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(dimethylamino)ethoxy)ZINC typically involves the reaction of dimethylaminoethanol with zinc chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2(CH3)2NCH2CH2OH+ZnCl2→(CH3)2NCH2CH2O-Zn-OCH2CH2N(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control and the use of catalysts to accelerate the reaction.
化学反応の分析
Types of Reactions
Bis(2-(dimethylamino)ethoxy)ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The dimethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Zinc oxide and dimethylaminoethanol.
Reduction: Reduced zinc species and modified organic compounds.
Substitution: Halogenated derivatives and other substituted products.
科学的研究の応用
Bis(2-(dimethylamino)ethoxy)ZINC has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion transport.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials due to its catalytic properties.
作用機序
The mechanism of action of Bis(2-(dimethylamino)ethoxy)ZINC involves its ability to coordinate with various substrates through its zinc center. This coordination facilitates the transfer of electrons and the formation of new chemical bonds. The molecular targets include organic molecules with functional groups that can interact with the zinc atom, leading to various chemical transformations.
類似化合物との比較
Similar Compounds
Bis(2-(dimethylamino)ethyl) ether: Shares similar structural features but lacks the central zinc atom.
2-(2-(Dimethylamino)ethoxy)ethanol: A precursor in the synthesis of Bis(2-(dimethylamino)ethoxy)ZINC.
Dimethylaminoethanol: A simpler compound with similar functional groups.
Uniqueness
This compound is unique due to its central zinc atom, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in catalysis and as a reagent in organic synthesis, distinguishing it from other similar compounds.
特性
分子式 |
C8H22N2O2Zn |
|---|---|
分子量 |
243.7 g/mol |
IUPAC名 |
2-(dimethylamino)ethanol;zinc |
InChI |
InChI=1S/2C4H11NO.Zn/c2*1-5(2)3-4-6;/h2*6H,3-4H2,1-2H3; |
InChIキー |
KIXXWSGTOZPSGZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCO.CN(C)CCO.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















